molecular formula C12H16N2 B12629378 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

Cat. No.: B12629378
M. Wt: 188.27 g/mol
InChI Key: KZGJJVDECONXHU-UHFFFAOYSA-N
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Description

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core structure with tert-butyl and methyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2-bromo-5-iodopyridine with a suitable base to form the pyrrolo[2,3-b]pyridine core, followed by substitution at the N-1 position with a tert-butylcarbonate group . The reaction conditions often include the use of organic solvents such as tetrahydrofuran (THF) and bases like sodium hydride (NaH).

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis platforms to ensure high yield and purity. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency.

Chemical Reactions Analysis

Types of Reactions

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the methyl and tert-butyl positions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium.

    Reduction: LiAlH4 in dry ether or NaBH4 in methanol.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like NaH or K2CO3.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structural features and biological activity.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes (LEDs).

Mechanism of Action

The mechanism of action of 2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain kinases or interact with DNA to exert its effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Biological Activity

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its biological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C12H16N2
  • CAS Number : 1187448-74-3
  • Molecular Weight : 188.27 g/mol
  • Structure : The compound features a pyrrolo[2,3-b]pyridine core with tert-butyl and methyl substitutions, which may influence its biological activity.

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Research indicates that compounds within the pyrrolo[2,3-b]pyridine class can affect multiple pathways:

  • Phosphodiesterase Inhibition : Similar derivatives have been shown to inhibit phosphodiesterase (PDE) enzymes, particularly PDE4B, which plays a role in inflammatory responses. Inhibition of these enzymes can lead to reduced levels of pro-inflammatory cytokines such as TNF-α in macrophages .
  • Antiproliferative Effects : Some studies have indicated that derivatives of pyrrolo[2,3-b]pyridine exhibit antiproliferative activity against cancer cell lines. For instance, modifications to the structure can enhance activity against various cancer types by disrupting cell cycle progression and inducing apoptosis in malignant cells .

Case Studies and Research Findings

  • PDE4B Inhibition :
    • A series of pyrrolo[2,3-b]pyridine derivatives were synthesized and evaluated for their ability to inhibit PDE4B. One compound demonstrated an IC50 value of 0.8 μM, indicating significant potency against this target. This inhibition was linked to decreased TNF-α release from macrophages exposed to inflammatory stimuli .
  • Anticancer Activity :
    • A study investigated the antiproliferative effects of various pyrrolo[2,3-b]pyridine derivatives on human cancer cell lines. Compounds with specific substitutions showed enhanced potency, with some achieving nanomolar IC50 values against HeLa and MCF-7 cells. Notably, these compounds did not adversely affect normal lymphocytes, suggesting selective toxicity toward cancer cells .

Comparative Analysis

To better understand the biological activity of this compound, it is useful to compare it with related compounds.

Compound NameStructureIC50 (μM)Biological Activity
This compoundStructureTBDPotential PDE4B inhibitor; Antiproliferative
1H-Pyrrolo[2,3-b]pyridine derivative AStructure0.8PDE4B inhibition
1H-Pyrrolo[2,3-b]pyridine derivative BStructureNanomolar rangeAnticancer activity

Properties

Molecular Formula

C12H16N2

Molecular Weight

188.27 g/mol

IUPAC Name

2-tert-butyl-5-methyl-1H-pyrrolo[2,3-b]pyridine

InChI

InChI=1S/C12H16N2/c1-8-5-9-6-10(12(2,3)4)14-11(9)13-7-8/h5-7H,1-4H3,(H,13,14)

InChI Key

KZGJJVDECONXHU-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(NC(=C2)C(C)(C)C)N=C1

Origin of Product

United States

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